molecular formula C11H18N2 B7808904 (Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine

(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No. B7808904
M. Wt: 178.27 g/mol
InChI Key: WIWAWEZYLFFUSR-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine” is a chemical compound with the molecular formula C11H18N2 . It is used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Synthesis Analysis

The synthesis of this compound can be achieved through a catalyst-free method that utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine” consists of a butan-2-yl group attached to a 2-(pyridin-2-yl)ethylamine group . The exact mass of the compound is 178.146998583 g/mol .


Chemical Reactions Analysis

The reaction for the synthesis of this compound proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 6 .

Future Directions

The synthesis of “(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine” and similar compounds is of interest due to their potential applications in medicinal chemistry . There is growing interest in developing biased G protein-coupled receptor ligands to yield safer, better-tolerated, and more efficacious drugs .

properties

IUPAC Name

N-(2-pyridin-2-ylethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-10(2)12-9-7-11-6-4-5-8-13-11/h4-6,8,10,12H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWAWEZYLFFUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine

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